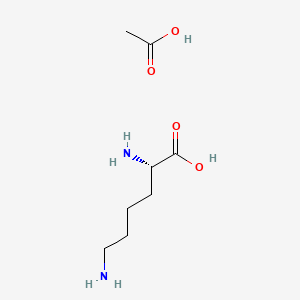
Acétate de L-lysine
Vue d'ensemble
Description
L’acétate de lysine est une forme saline de l’acide aminé essentiel lysine, qui est crucial pour la nutrition humaine et animale. La lysine elle-même est un α-acide aminé de formule chimique HO2CCH(NH2)(CH2)4NH2. Elle est essentielle car l’organisme humain ne peut pas la synthétiser, et elle doit être obtenue par l’alimentation. L’acétate de lysine est couramment utilisé dans les produits pharmaceutiques, les compléments alimentaires et comme additif alimentaire dans l’industrie animale .
Applications De Recherche Scientifique
L’acétate de lysine a une large gamme d’applications en recherche scientifique :
Chimie : Utilisé comme réactif dans diverses réactions chimiques et comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Joue un rôle dans la synthèse des protéines et est utilisé dans les études liées au métabolisme des acides aminés.
Médecine : Utilisé dans les solutions de nutrition parentérale totale (NPT) pour fournir des acides aminés essentiels aux patients. .
Industrie : Utilisé comme additif alimentaire pour favoriser la croissance chez les volailles et le bétail.
Mécanisme D'action
L’acétate de lysine exerce ses effets principalement par son rôle d’acide aminé essentiel. Il est impliqué dans la synthèse des protéines, la réticulation du collagène et l’absorption des minéraux essentiels. La lysine joue également un rôle dans la production de carnitine, qui est cruciale pour le métabolisme des acides gras. Dans le contexte de son activité antivirale, la lysine entre en compétition avec l’arginine, qui est nécessaire à la réplication du virus de l’herpès simplex .
Safety and Hazards
Orientations Futures
L-Lysine has been extensively studied in many bioconjugation applications, including in the synthesis of antibody-drug conjugates . It is also being investigated for its potential to improve the solubility and permeability of BCS Class II and BCS Class IV drugs . The dietary guideline for L-Lysine consumption is 1 gram per day .
Analyse Biochimique
Biochemical Properties
L-Lysine acetate interacts with various enzymes, proteins, and other biomolecules. It is a substrate of enzymes such as L-lysine oxidase . The nature of these interactions is complex and involves various biochemical reactions .
Cellular Effects
L-Lysine acetate has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of L-Lysine acetate is intricate. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of L-Lysine acetate can change in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .
Dosage Effects in Animal Models
The effects of L-Lysine acetate vary with different dosages in animal models. Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
L-Lysine acetate is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
L-Lysine acetate is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can also affect its localization or accumulation .
Subcellular Localization
The subcellular localization of L-Lysine acetate and any effects on its activity or function are areas of active research. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
L’acétate de lysine peut être synthétisé en faisant réagir le chlorhydrate de lysine avec l’acide acétique. Le processus consiste à préparer une solution de chlorhydrate de lysine, à la déchlorer pour obtenir une solution de lysine de haute pureté, puis à la faire réagir avec de l’acide acétique glacial pour former de l’acétate de lysine. La solution est ensuite nanofiltrée, décolorée, ultrafiltrée, concentrée et cristallisée pour obtenir le produit final .
Méthodes de production industrielle
La production industrielle de l’acétate de lysine implique généralement la fermentation microbienne. Des espèces telles que Corynebacterium glutamicum et Escherichia coli sont utilisées pour produire de la lysine par fermentation. La lysine est ensuite convertie en acétate de lysine par des réactions chimiques impliquant l’acide acétique .
Analyse Des Réactions Chimiques
Types de réactions
L’acétate de lysine subit diverses réactions chimiques, notamment :
Substitution nucléophile : La lysine peut réagir avec des anhydrides, des aldéhydes et d’autres électrophiles dans des réactions de substitution nucléophile.
Acylation : La lysine réagit avec des agents acylants pour former des dérivés de lysine acylés.
Oxydation et réduction : La lysine peut subir des réactions d’oxydation et de réduction, bien que celles-ci soient moins courantes
Réactifs et conditions courants
Anhydrides : Utilisés dans les réactions de substitution nucléophile.
Acide acétique : Utilisé dans la synthèse de l’acétate de lysine.
Aldéhydes : Réagissent avec la lysine pour former des imines (bases de Schiff), qui peuvent être réduites en amines secondaires.
Principaux produits formés
Dérivés de lysine acylés : Formés par des réactions d’acylation.
Imines et amines secondaires : Formés par des réactions avec des aldéhydes.
Comparaison Avec Des Composés Similaires
Composés similaires
Chlorhydrate de lysine : Une autre forme saline de lysine, couramment utilisée dans les compléments alimentaires et l’alimentation animale.
Citrate de lysine : Une forme moins courante de lysine, qui peut être synthétisée en faisant réagir la lysine avec de l’acide citrique.
Unicité
L’acétate de lysine est unique en raison de sa grande solubilité dans l’eau et de sa stabilité par rapport à la forme libre de la lysine. Il est préféré dans certaines applications pharmaceutiques et nutritionnelles en raison de ces propriétés .
Propriétés
IUPAC Name |
acetic acid;(2S)-2,6-diaminohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2.C2H4O2/c7-4-2-1-3-5(8)6(9)10;1-2(3)4/h5H,1-4,7-8H2,(H,9,10);1H3,(H,3,4)/t5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRNJROHIFSLGRA-JEDNCBNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C(CCN)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.C(CCN)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
56-87-1 (Parent) | |
| Record name | Lysine acetate [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057282492 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80886223 | |
| Record name | L-Lysine, acetate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80886223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57282-49-2, 52315-76-1 | |
| Record name | L-Lysine, acetate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57282-49-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lysine acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52315-76-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Lysine acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052315761 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lysine acetate [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057282492 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Lysine, acetate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | L-Lysine, acetate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80886223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-lysine acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.569 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | L-lysine monoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.133 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LYSINE ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TTL6G7LIWZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1R,4S,5S,6S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid](/img/structure/B1675687.png)

![N-[[5,5-bis(4-fluorophenyl)oxolan-2-yl]methyl]butan-1-amine](/img/structure/B1675690.png)




![2-({4-[(2,3-dihydro-1H-inden-2-yl)amino]-5,6,7,8-tetrahydroquinazolin-2-yl}sulfanyl)ethan-1-ol](/img/structure/B1675700.png)

![4-{4-[(2R)-2-fluoro-1-(propane-2-sulfonamido)propan-2-yl]phenyl}-N-methylbenzamide](/img/structure/B1675704.png)


